
Donepezil Impurity 7
Descripción general
Descripción
Donepezil Impurity 7, also termed the "open ring impurity," is a process-related by-product formed during the synthesis of donepezil hydrochloride, a widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. Its IUPAC name is 4,5-Dimethoxy-2-[2-oxo-3-(1-benzylpiperidin-4-yl)propyl]benzoic acid . Structurally, it arises from the hydrolysis of the indanone ring in donepezil, resulting in a carboxylic acid moiety (Fig. 1). Regulatory guidelines (ICH Q3A/B) mandate its identification and control at levels ≥0.10% in the active pharmaceutical ingredient (API), as it may impact drug safety and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Impurity 7 typically involves the hydrogenation of intermediate compounds in the presence of catalysts. For instance, one method involves the hydrogenation of a precursor compound using a palladium on carbon catalyst in a methanolic solvent at room temperature. This reaction is carried out for a short duration, usually around two hours .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its formation. Advanced chromatographic techniques are employed to separate and quantify impurities, ensuring that the final product meets stringent regulatory standards. The use of eco-friendly and cost-effective synthetic strategies is also explored to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Donepezil Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.
Reduction: The reduction of this compound can be achieved using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: Substitution reactions involving this compound often require specific reagents and conditions tailored to the desired chemical transformation.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are analyzed using spectroscopic techniques such as UV, IR, and NMR .
Aplicaciones Científicas De Investigación
Biological Applications
Research involving Donepezil Impurity 7 contributes significantly to understanding the metabolic pathways and degradation products associated with Donepezil in biological systems. This knowledge is essential for:
- Metabolic Studies : Investigating how Donepezil and its impurities are metabolized in the body helps in assessing their pharmacokinetics and potential interactions with other substances.
- Toxicological Assessments : Evaluating the safety profile of Donepezil requires an understanding of its impurities, including this compound, to identify any potential toxic effects that could arise from their presence .
Medical Applications
The study of this compound has implications for enhancing the therapeutic efficacy and safety of Donepezil:
- Therapeutic Efficacy : Research indicates that impurities like this compound can influence the pharmacological activity of the primary drug, potentially affecting its effectiveness in treating Alzheimer's disease .
- Safety Evaluations : Regulatory guidelines necessitate that impurities be maintained below specific limits to ensure patient safety. Understanding the characteristics of these impurities aids in compliance with international standards .
Industrial Applications
In pharmaceutical manufacturing, this compound plays a role in:
- Quality Control : Monitoring levels of impurities during production processes ensures that the final product meets safety and efficacy standards. Analytical techniques are employed to identify and quantify these impurities .
- Process Optimization : Insights gained from studying impurities can lead to more efficient and environmentally friendly synthetic routes for producing Donepezil, thereby improving overall manufacturing processes .
Case Study 1: Impurity Profiling in Donepezil Hydrochloride Formulations
A study conducted on various formulations of Donepezil hydrochloride highlighted significant degradation of the drug under basic and oxidative stress conditions. The research involved profiling impurities, including this compound, to understand their formation and stability. Results indicated that maintaining low levels of impurities is crucial for ensuring the drug's therapeutic effectiveness .
Case Study 2: Development of Hybrid Drugs
Recent research focused on developing hybrid drugs based on the structure of Donepezil has shown promising results. These studies explore how modifications to the chemical structure can enhance both efficacy against Alzheimer’s disease and reduce potential side effects related to impurities like this compound. The findings suggest that such hybrids could offer dual-action mechanisms, targeting multiple pathways involved in Alzheimer's pathology .
Mecanismo De Acción
Donepezil Impurity 7, like Donepezil, interacts with the acetylcholinesterase enzyme. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s dementia .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Impurities
Key Insights :
- Desbenzyl Donepezil (Impurity A) is another critical impurity but retains the indanone core, unlike Impurity 7’s open-ring structure .
- Indolinone derivatives mimic donepezil’s indanone scaffold but show enhanced AChE inhibition (e.g., compound B: 32-fold more potent than donepezil) .
Pharmacological and Binding Profile Comparison
Enzyme Inhibition Potency
Notes:
- Impurity 7’s inhibitory data remain uncharacterized, but structural analogs like indolinone derivatives and compound 36 demonstrate superior potency .
- Hybrid 14h shows exceptional BChE inhibition (IC50 = 6.29 nM), surpassing donepezil’s BChE activity (63.0 nM) .
Molecular Docking and Binding Interactions
Key Findings :
- Donepezil’s AChE binding involves conserved hydrophobic interactions with Trp84 and Phe331 .
- Compound 36 achieves higher BChE affinity (-6.719 kcal/mol) via hydrogen bonding with Asp70 and π-π stacking with Tyr332 .
- Structural analogs (e.g., compounds 13/06 ) exhibit stronger docking scores than donepezil, suggesting enhanced target engagement .
Actividad Biológica
Donepezil Impurity 7 is a notable compound in the study of Alzheimer's disease (AD) treatment, primarily due to its relationship with donepezil, a well-known acetylcholinesterase (AChE) inhibitor. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative efficacy with other compounds.
Overview of Donepezil and Its Impurities
Donepezil hydrochloride, marketed as Aricept, is a selective AChE inhibitor used for treating mild to moderate Alzheimer's disease. It enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine, thus improving cognitive function and global functioning in patients with AD . However, impurities like this compound can influence the overall efficacy and safety profile of donepezil formulations.
This compound is believed to exhibit biological activity through similar mechanisms as donepezil, primarily by inhibiting AChE. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes. Additionally, some studies suggest that derivatives of donepezil may also act as inhibitors of β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .
In Vitro Studies
Research has shown that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported IC50 values for various compounds related to donepezil, demonstrating that certain derivatives possess comparable or superior inhibitory effects against AChE when compared to donepezil itself .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Donepezil | <1 | AChE |
Impurity 7 | TBD | AChE |
Other Analog | <1 | AChE |
Note: TBD = To Be Determined based on specific assays conducted on Impurity 7.
Neuroprotective Effects
In addition to AChE inhibition, some studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. For instance, they can prevent neuronal cell death induced by oxidative stress or amyloid-beta toxicity . The ability to cross the blood-brain barrier (BBB) is also a critical factor for these compounds' effectiveness.
Case Studies
A pivotal study involving donepezil demonstrated significant improvements in cognition and global function among patients with mild to moderate Alzheimer's disease. The correlation between plasma concentrations of donepezil and clinical outcomes was statistically significant, suggesting that similar relationships might be observed with its impurities .
Comparative Efficacy
When comparing this compound with other known inhibitors, it is essential to consider both selectivity and potency. Research indicates that while donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), some impurities may show varied selectivity profiles .
Compound | Selectivity (AChE/BuChE) | IC50 (AChE) | IC50 (BACE-1) |
---|---|---|---|
Donepezil | High | <1 μM | TBD |
This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of Donepezil Impurity 7?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For example, RP-HPLC with a C18 column and mobile phases adjusted to pH 1.8 using perchloric acid can resolve impurities based on relative retention times . Structural elucidation of analogous impurities (e.g., pyridine analogs) often employs fragmentation patterns in MS and functional group analysis via NMR, particularly for identifying benzylpiperidine or dimethoxyindanone moieties .
Q. How is system suitability ensured during HPLC quantification of this compound?
- Methodology : System suitability tests include evaluating tailing factors (NMT 1.5), relative standard deviation (NMT 2.0% across replicate injections), and resolution between impurity peaks. Mobile phase composition (e.g., decane sulfonate-acetonitrile) and column temperature (35°C) are optimized to achieve reproducible retention times . Correction factors, calculated from slope ratios of impurity and main component calibration curves, ensure accurate quantification .
Advanced Research Questions
Q. How can an in vitro–in vivo correlation (IVIVC) model be applied to study this compound’s pharmacokinetic behavior?
- Methodology : A Level A IVIVC model, as demonstrated for donepezil formulations, involves varying control factors (e.g., lactose and HPMC percentages) to simulate dissolution profiles. Response factors like 1/V_max_in vitro (inverse of maximum dissolution rate) are correlated with in vivo absorption data. Experimental designs (e.g., factorial DoE) help identify critical factors affecting impurity release kinetics .
Q. What strategies resolve discrepancies in impurity quantification across analytical batches?
- Methodology :
- Validation : Perform inter-laboratory cross-validation using reference standards (e.g., USP/EP-compliant impurities) to confirm method robustness .
- Data Normalization : Apply correction factors (e.g., 0.51–1.39 for impurities I–VIII) to adjust for detector response variability .
- Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability in impurity content, ensuring results align with regulatory thresholds (e.g., ≤0.3% total impurities) .
Q. How are Design of Experiments (DoE) principles applied to optimize impurity profiling studies?
- Methodology :
- Factor Selection : Fixed factors (e.g., 3.91% donepezil hydrochloride) and control factors (e.g., lactose, HPMC concentrations) are varied to assess their impact on impurity formation.
- Response Surface Modeling : Tools like extended DoE-IVIVC models predict impurity levels under different formulation conditions, enabling risk-based quality control .
Q. Methodological Best Practices
Q. What are the key considerations for validating an HPLC method to quantify this compound?
- Parameters :
- Specificity : Ensure baseline separation between impurity peaks using photodiode array (PDA) detection at 271 nm .
- Linearity : Establish calibration curves across 50–150% of the target concentration (R² ≥ 0.995) .
- Accuracy/Precision : Spike recovery studies (e.g., 80–120% recovery) and repeatability tests (RSD ≤ 2.0%) are mandatory .
Q. How should researchers report impurity data to meet IUPAC transparency standards?
- Guidelines :
- Machine-Readable Formats : Provide raw chromatographic data in supplementary materials for independent verification .
- Error Reporting : Document corrections for detector drift or column degradation in metadata .
- Contextualization : Compare impurity levels against pharmacopeial limits and prior studies to highlight clinical relevance .
Propiedades
IUPAC Name |
2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNHBPVFDCDXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.